

Technical Guide to the Physicochemical Properties of 1-Chloro-4-fluoroisoquinoline

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Compound of Interest

Compound Name: 1-Chloro-4-fluoroisoquinoline

Cat. No.: B1591577

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Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Chloro-4-fluoroisoquinoline** (C₉H₅ClFN), a key heterocyclic intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for property evaluation. The guide covers structural, spectroscopic, thermal, and solubility characteristics, offering both established data and predictive insights. Each section is grounded in authoritative references and includes detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction and Molecular Profile

1-Chloro-4-fluoroisoquinoline is a halogenated heterocyclic aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex bioactive molecules.^[1] Its strategic importance is notably highlighted by its role as a precursor in the synthesis of Rho-kinase (ROCK) inhibitors, such as Ripasudil, which is utilized in the treatment of glaucoma and ocular hypertension.^[2] The presence of both chlorine and fluorine atoms on the isoquinoline scaffold imparts unique reactivity and electronic properties, making a thorough understanding of its physicochemical characteristics essential for its effective application in drug design and process development.

The isoquinoline core itself is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals. The addition of a chloro group at the C-1 position provides a reactive site for nucleophilic substitution, while the fluoro group at C-4 modulates the electronic nature of the

ring system, influencing properties like pKa and metabolic stability. This guide delves into these properties, providing a foundational understanding for its use in synthetic and medicinal chemistry.

Molecular Structure:



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Caption: Workflow for Melting Point Determination.

Boiling Point

For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. Given the ambiguity of its physical state, determining the boiling point may be relevant.

Experimental Protocol: Boiling Point Determination (Microscale/Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate boiling point, defined as the temperature where the vapor pressure of the liquid equals the atmospheric pressure. [3][4] Causality: As the liquid is heated, its vapor pressure increases. Bubbles initially escaping from the inverted capillary are composed of trapped air. As the temperature approaches the boiling point, the capillary fills with the compound's vapor. Upon cooling, the vapor pressure drops, and the higher atmospheric pressure forces the liquid back into the capillary. The temperature at which this occurs represents the equilibrium point where vapor pressure equals atmospheric pressure.



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Caption: Workflow for Boiling Point Determination.

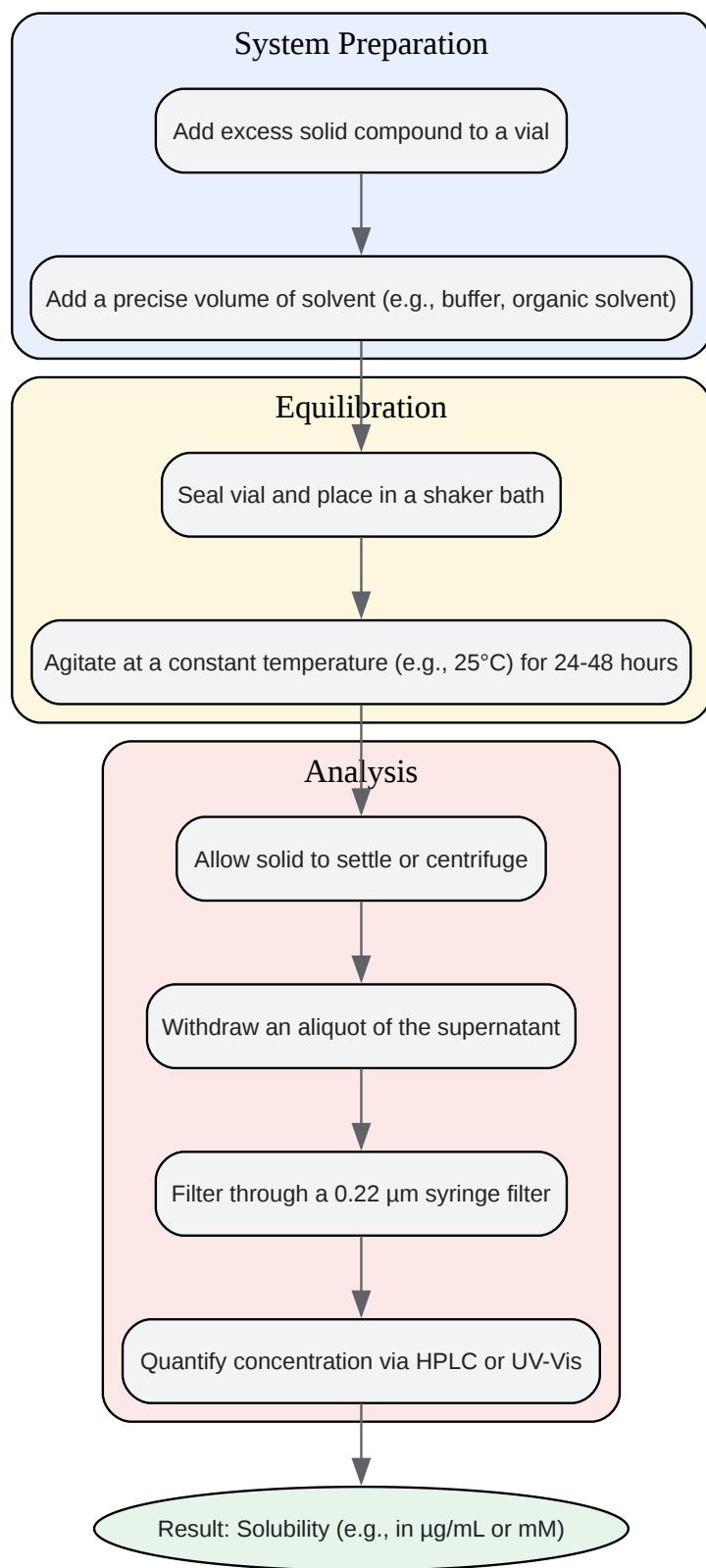
Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and reaction conditions. The aqueous solubility of a drug candidate is a major determinant of its absorption. [5] Predicted Solubility: Given its halogenated aromatic structure, **1-Chloro-4-fluoroisoquinoline** is expected to have low aqueous solubility and good solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO).

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution. [5][6]

Causality: This protocol ensures that the system reaches thermodynamic equilibrium between the undissolved solid and the solution. By adding an excess of the compound and allowing sufficient time for equilibration, the resulting concentration of the supernatant represents the true saturation solubility under the specified conditions (e.g., pH, temperature).



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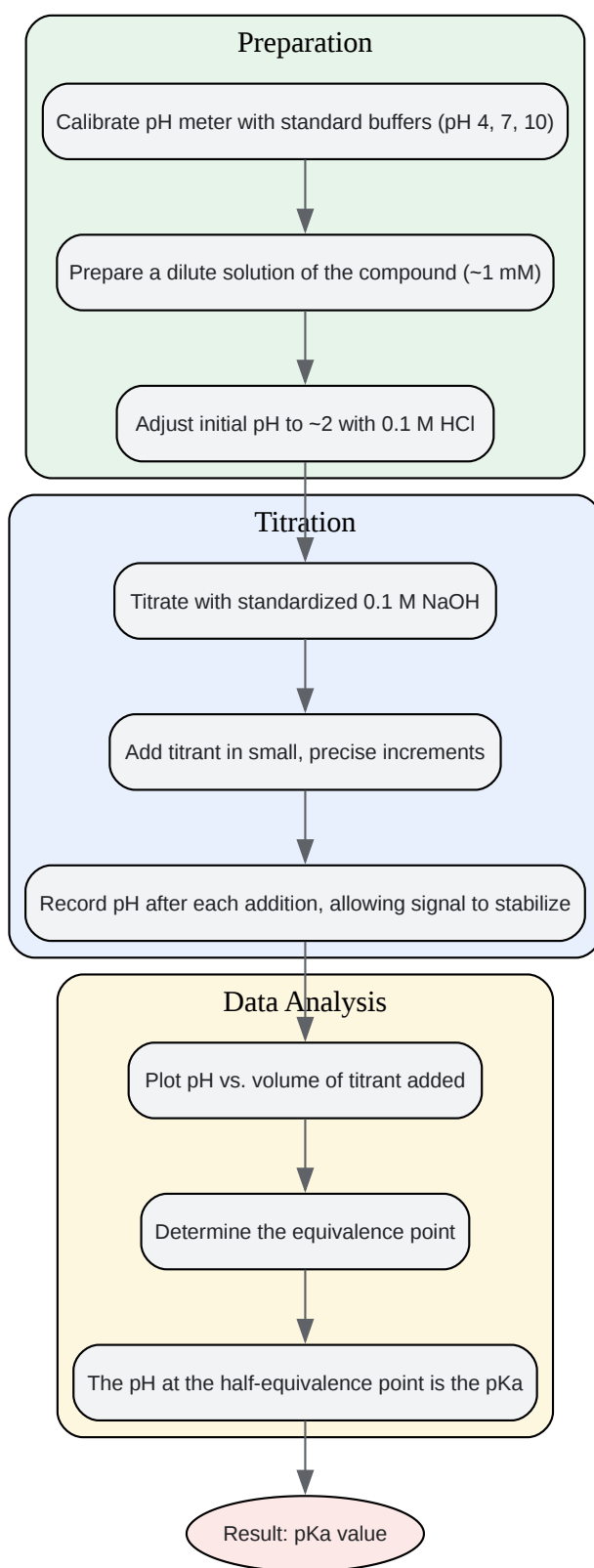
Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For an isoquinoline derivative, the pKa relates to the protonation of the basic nitrogen atom. This property profoundly affects solubility, lipophilicity, and receptor binding. Isoquinoline itself has a pKa of 5.4, indicating it is a weak base. The electron-withdrawing effects of the chloro and fluoro substituents are expected to decrease the basicity of the nitrogen atom, resulting in a pKa lower than 5.4.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. [7] Causality: The protocol involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa corresponds to the pH at which the compound is 50% ionized and 50% neutral. This point is identified as the midpoint of the buffer region in the titration curve, which mathematically corresponds to an inflection point. [7]



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Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and confirmation. The following sections detail the expected spectral characteristics of **1-Chloro-4-fluoroisoquinoline**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

- **Expected Molecular Ion (M^+):** A prominent feature will be the molecular ion peak. Due to the natural isotopic abundance of chlorine ($^{35}\text{Cl} \approx 75\%$, $^{37}\text{Cl} \approx 25\%$), the mass spectrum will exhibit a characteristic M^+ and $M+2$ isotopic pattern with an intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound.
- **Observed Data:** A patent reports m/z values of 181 (for $\text{C}_9\text{H}_5^{35}\text{ClFN}^+$) and 183 (for $\text{C}_9\text{H}_5^{37}\text{ClFN}^+$). * **Fragmentation:** A likely fragmentation pathway is the loss of a chlorine radical, leading to a fragment ion at m/z 146 ($M^+ - \text{Cl}$).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

- **Aromatic C-H Stretch:** Peaks are expected above 3000 cm^{-1} .
- **Aromatic C=C and C=N Bending:** A series of sharp peaks are expected in the fingerprint region between 1600 cm^{-1} and 1400 cm^{-1} .
- **C-F Stretch:** A strong absorption band is anticipated in the $1300\text{-}1100\text{ cm}^{-1}$ region.
- **C-Cl Stretch:** A band is expected in the $800\text{-}600\text{ cm}^{-1}$ region.
- **Observed Data:** A patent reports characteristic peaks (KBr) at 1315 , 1260 , and 763 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

^1H NMR: The spectrum will show signals for the five aromatic protons.

- Predicted Chemical Shifts (δ):
 - The protons on the benzene ring (H-5, H-6, H-7, H-8) are expected to appear in the range of δ 7.5-8.5 ppm.
 - The proton at C-3, being in the pyridine ring and adjacent to the nitrogen, is expected to be deshielded and appear as a singlet around δ 8.0-8.5 ppm.
- Splitting Patterns: The benzene ring protons will exhibit complex coupling patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors.

^{13}C NMR: The spectrum will show nine distinct signals for the nine carbon atoms.

- Predicted Chemical Shifts (δ):
 - Aromatic Carbons: Generally appear between δ 120-150 ppm.
 - C-Cl (C-1): Expected to be significantly deshielded, likely appearing around δ 150-155 ppm.
 - C-F (C-4): This carbon will show a large one-bond coupling constant (^1JCF) of approximately 240-260 Hz, appearing as a doublet. Its chemical shift will be in the range of δ 155-165 ppm.
 - Other carbons will also show smaller couplings to the fluorine atom (^2JCF , ^3JCF).

^{19}F NMR: This technique is highly sensitive for fluorine-containing compounds. [8]* Predicted Chemical Shift (δ): A single signal is expected for the fluorine atom. For fluoroaromatic compounds, the chemical shift typically falls in the range of δ -110 to -140 ppm (relative to CFCl_3). The signal will likely appear as a multiplet due to coupling with nearby protons (H-3 and H-5).

Reactivity and Stability

Understanding the chemical reactivity and stability is crucial for designing synthetic routes and assessing the compound's shelf-life and metabolic fate.

- **Nucleophilic Aromatic Substitution (S_NAr):** The C-1 position is activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom. The chlorine atom at this position is a good leaving group, making it a prime site for substitution by nucleophiles such as amines, alkoxides, and thiols. This is a common strategy for elaborating the isoquinoline scaffold. [1]*
- **Electrophilic Aromatic Substitution:** The isoquinoline ring system is generally deactivated towards electrophilic attack compared to benzene. When reactions do occur, substitution is directed to the benzene ring, primarily at the C-5 and C-8 positions. [9][10] The presence of the deactivating chloro and fluoro groups will further disfavor these reactions, likely requiring harsh conditions.
- **Stability:** The compound is expected to be stable under standard laboratory conditions. However, as a halogenated aromatic compound, it should be protected from strong light and stored in a cool, dry place to prevent potential degradation.

Toxicological and Safety Profile

As a chemical intermediate, **1-Chloro-4-fluoroisoquinoline** should be handled with appropriate care in a laboratory setting.

Table 2: GHS Hazard Information

Hazard Class	Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity	H335: May cause respiratory irritation
Source: Aggregated supplier safety data.	
[3]	
Handling Recommendations:	

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors and contact with skin and eyes.

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